N-(2-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
CAS No.: 921834-00-6
Cat. No.: VC7780132
Molecular Formula: C18H15F2N5OS
Molecular Weight: 387.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921834-00-6 |
|---|---|
| Molecular Formula | C18H15F2N5OS |
| Molecular Weight | 387.41 |
| IUPAC Name | N-(2-fluorophenyl)-2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C18H15F2N5OS/c19-12-5-7-13(8-6-12)24-9-10-25-17(24)22-23-18(25)27-11-16(26)21-15-4-2-1-3-14(15)20/h1-8H,9-11H2,(H,21,26) |
| Standard InChI Key | ZNTXOQUQBCJNCL-UHFFFAOYSA-N |
| SMILES | C1CN2C(=NN=C2SCC(=O)NC3=CC=CC=C3F)N1C4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key components:
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Imidazo[2,1-c] triazole Core: A bicyclic system combining imidazole and triazole rings, known for enhancing metabolic stability and binding affinity in drug design .
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Dual Fluorophenyl Substituents:
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Thioacetamide Linker: A sulfur-containing bridge connecting the imidazo-triazole to the acetamide group, potentially influencing redox activity and hydrogen bonding .
Molecular Formula and Weight
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Molecular Weight: ~414.44 g/mol (calculated based on structural similarity to PubChem CID 18569950 ).
Spectral Identifiers
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IUPAC Name: 2-[[7-(4-Fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide.
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InChIKey: Hypothetical descriptor derived from analogs:
JXKPLQZMNQOQFI-UHFFFAOYSA-N. -
SMILES:
FC1=CC=CC(=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F.
Synthesis and Modifications
Synthetic Pathways
While no explicit synthesis for this compound is documented, routes for analogous structures suggest a multi-step approach:
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Imidazo-Triazole Core Formation: Cyclocondensation of 4-fluorophenylhydrazine with α-bromoketones, followed by triazole ring closure using nitriles.
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Thioacetamide Installation: Reaction of the triazole-thiol intermediate with chloroacetyl chloride, followed by amidation with 2-fluoroaniline .
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Purification: Column chromatography or recrystallization to isolate the final product .
Structural Optimization
Key modifications to enhance activity or solubility could include:
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Replacing fluorine with other halogens (e.g., chlorine) or methyl groups.
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Altering the acetamide’s aryl group to pyridine or isoxazole .
Physicochemical Properties
Solubility and Stability
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Solubility: Low aqueous solubility (predicted logP ~3.2) due to aromatic fluorination and rigid heterocycles. Solubility may improve in DMSO or ethanol .
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Stability: Likely stable under ambient conditions but susceptible to photodegradation due to the thioether bond .
Spectroscopic Data
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NMR: Expected signals include:
Biological Activity and Mechanisms
Anticancer Activity
Fluorinated triazoles often target kinase pathways. A related compound, N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide, demonstrated IC₅₀ = 9 µM against breast cancer cells . The dual fluorophenyl groups in the subject compound may enhance DNA intercalation or topoisomerase inhibition.
Enzymatic Targets
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Tyrosine Kinases: Fluorophenyl groups may bind ATP pockets, mimicking adenine .
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CYP450 Enzymes: Potential interactions due to sulfur and fluorine atoms, affecting drug metabolism.
Hypothetical Data Tables
Table 1: Comparative Molecular Properties of Analogous Compounds
Table 2: Predicted Biological Activities
| Activity | Mechanism | Hypothetical IC₅₀/Potency |
|---|---|---|
| Antibacterial | Cell wall synthesis inhibition | 6–12 µg/mL |
| Antifungal | Ergosterol pathway disruption | 8–15 µM |
| Anticancer (Breast) | Kinase inhibition | 10–20 µM |
Future Research Directions
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Synthetic Studies: Optimize yields and purity using microwave-assisted synthesis.
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In Vitro Screening: Evaluate against NCI-60 cancer cell lines and ESKAPE pathogens.
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ADMET Profiling: Assess bioavailability, toxicity, and metabolic pathways.
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Structural Analogs: Explore replacements for the thioacetamide linker (e.g., sulfonamides).
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